molecular formula C22H26N2O5S B3702422 ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate

ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate

Cat. No.: B3702422
M. Wt: 430.5 g/mol
InChI Key: VDHPOHATPRUSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate is a complex organic compound that features a piperidine ring substituted with a 4-methylbenzenesulfonyl group and an ethyl ester of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Methylbenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The amide bond is formed by reacting the sulfonylated piperidine with 4-aminobenzoic acid.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler amines or alcohols.

Scientific Research Applications

Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used to study the interactions of sulfonylated piperidines with biological targets, providing insights into their potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity or altering their function. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[1-(benzenesulfonyl)piperidine-4-amido]benzoate: Lacks the methyl group on the benzene ring, which may affect its chemical properties and biological activity.

    Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-3-amido]benzoate: The position of the amide group is different, which can influence the compound’s reactivity and interactions.

Uniqueness

Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and amide groups, along with the piperidine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 4-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-3-29-22(26)18-6-8-19(9-7-18)23-21(25)17-12-14-24(15-13-17)30(27,28)20-10-4-16(2)5-11-20/h4-11,17H,3,12-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHPOHATPRUSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.